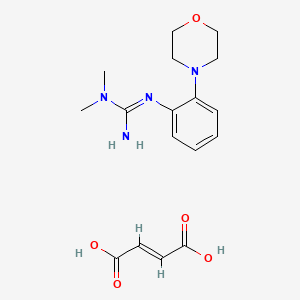
1,1-Dimethyl-2-(2-(4-morpholinophenyl))guanidine monofumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BTS-67582 involves the reaction of 1,1-dimethylguanidine with 2-(4-morpholinyl)benzaldehyde, followed by the formation of the fumarate salt. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for BTS-67582 would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BTS-67582 primarily undergoes reactions related to its function as a potassium channel blocker. These reactions include:
Oxidation: BTS-67582 can undergo oxidation reactions, which may alter its chemical structure and affect its biological activity.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s functional groups.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, impacting its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving BTS-67582 include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of BTS-67582 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
BTS-67582 exerts its effects by blocking potassium channels, specifically ATP-sensitive potassium channels (KATP channels). This action leads to the depolarization of pancreatic beta cells, resulting in the opening of voltage-dependent calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells. The compound also enhances the insulin-releasing effects of glucose and other insulin secretagogues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitiglinide: Another insulinotropic agent that acts on potassium channels.
Nateglinide: A potassium channel blocker with similar insulin-releasing effects.
Tolbutamide: A sulfonylurea drug that also targets potassium channels to stimulate insulin release.
Uniqueness of BTS-67582
BTS-67582 is unique in its biphasic insulin-releasing effect, which includes an immediate but transient increase in insulin concentrations followed by a smaller but sustained increase. This biphasic pattern is not commonly observed in other potassium channel blockers, making BTS-67582 a valuable compound for studying the mechanisms of insulin release and for developing new treatments for type 2 diabetes .
Eigenschaften
CAS-Nummer |
161748-40-9 |
|---|---|
Molekularformel |
C17H24N4O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1,1-dimethyl-2-(2-morpholin-4-ylphenyl)guanidine |
InChI |
InChI=1S/C13H20N4O.C4H4O4/c1-16(2)13(14)15-11-5-3-4-6-12(11)17-7-9-18-10-8-17;5-3(6)1-2-4(7)8/h3-6H,7-10H2,1-2H3,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
FFEKJBVVAJTQST-WLHGVMLRSA-N |
SMILES |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=CC(=O)O)C(=O)O |
Synonyme |
1,1-dimethyl-2-(2-morpholinophenyl)guanidine monofumarate BTS 67 582 BTS 67582 BTS-67582 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















